

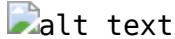
# Spectroscopic Profile of (1-Aminocyclopropyl)methanol Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (1-Aminocyclopropyl)methanol hydrochloride

**Cat. No.:** B111220


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(1-Aminocyclopropyl)methanol hydrochloride** is a chemical compound of interest in synthetic and medicinal chemistry. As a bifunctional molecule containing a primary amine, a cyclopropyl ring, and a hydroxyl group, its structural elucidation is paramount for its application as a building block or in further chemical transformations. This technical guide provides a comprehensive overview of the expected spectroscopic data for **(1-Aminocyclopropyl)methanol hydrochloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, along with a generalized workflow for the spectroscopic characterization of chemical compounds.

## Chemical Structure and Properties

| Property         | Value                                                                                      |
|------------------|--------------------------------------------------------------------------------------------|
| Chemical Formula | C <sub>4</sub> H <sub>10</sub> CINO                                                        |
| Molecular Weight | 123.58 g/mol                                                                               |
| CAS Number       | 115652-52-3                                                                                |
| Structure        |  alt text |

## Spectroscopic Data

Due to the limited availability of experimentally derived public data for this specific molecule, the following tables present expected spectroscopic data based on the analysis of its functional groups and related compounds.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: D<sub>2</sub>O (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm

| Chemical Shift ( $\delta$ )<br>(ppm) | Multiplicity | Integration | Assignment                     |
|--------------------------------------|--------------|-------------|--------------------------------|
| ~3.6 - 3.8                           | s            | 2H          | -CH <sub>2</sub> OH            |
| ~1.0 - 1.2                           | m            | 4H          | Cyclopropyl -CH <sub>2</sub> - |

Note: The amine (-NH<sub>3</sub><sup>+</sup>) and hydroxyl (-OH) protons are typically exchanged with deuterium in D<sub>2</sub>O and will likely not be observed.

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: D<sub>2</sub>O (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm

| Chemical Shift ( $\delta$ ) (ppm) | Assignment                     |
|-----------------------------------|--------------------------------|
| ~65 - 70                          | -CH <sub>2</sub> OH            |
| ~40 - 45                          | Quaternary Cyclopropyl Carbon  |
| ~10 - 15                          | Cyclopropyl -CH <sub>2</sub> - |

## IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                      |
|--------------------------------|---------------|-------------------------------------------------|
| 3200 - 3500                    | Strong, Broad | O-H stretch (alcohol)                           |
| 2800 - 3200                    | Strong, Broad | N-H stretch (primary amine salt) <sup>[1]</sup> |
| 2900 - 3000                    | Medium        | C-H stretch (cyclopropyl)                       |
| 1500 - 1600                    | Medium        | N-H bend (primary amine salt)<br><sup>[1]</sup> |
| 1000 - 1200                    | Strong        | C-O stretch (primary alcohol)                   |

## Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Interpretation                                                        |
|----------------------------|-----------------------------------------------------------------------|
| 88.07                      | [M+H] <sup>+</sup> (protonated molecule, free base)                   |
| 70.06                      | [M+H - H <sub>2</sub> O] <sup>+</sup> (loss of water)                 |
| 57.06                      | [M+H - CH <sub>2</sub> OH] <sup>+</sup> (loss of hydroxymethyl group) |

Note: The observed fragments will depend on the ionization energy and the specific mass spectrometer used.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

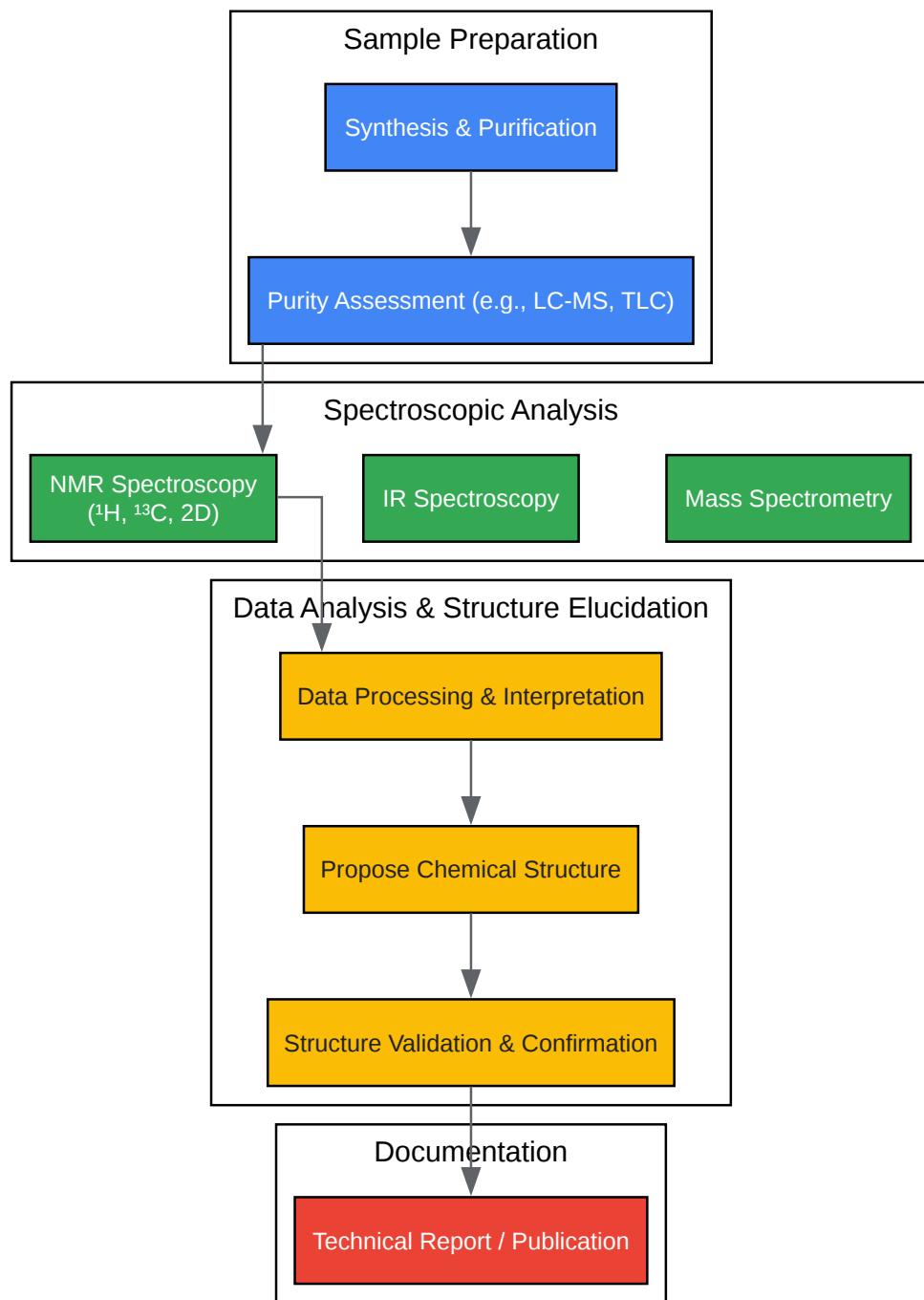
- Sample Preparation: Dissolve approximately 5-10 mg of **(1-Aminocyclopropyl)methanol hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD) in a standard 5 mm NMR tube.[\[2\]](#) Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[\[2\]](#)
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[\[2\]](#)
  - Due to the lower natural abundance of <sup>13</sup>C, a higher number of scans (e.g., 1024 or more) is typically required.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

### IR Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]
- Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[3]
- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]
  - Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or the clean salt plate.
  - Place the prepared sample in the instrument's beam path and record the spectrum.
  - Typically, spectra are collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry


- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 10-100  $\mu\text{g/mL}$ ) in a suitable solvent compatible with electrospray ionization, such as methanol, acetonitrile, or water.[5]
  - Acidifying the solution slightly with formic acid can aid in protonation for positive ion mode.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.

- Acquire the mass spectrum in positive ion mode to observe protonated molecules and cationic fragments.
- The mass range should be set to cover the expected molecular ion and fragment masses.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

## Workflow and Visualization

The structural elucidation of a chemical compound like **(1-Aminocyclopropyl)methanol hydrochloride** follows a logical workflow that integrates various spectroscopic techniques.

## General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: A general workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **(1-Aminocyclopropyl)methanol hydrochloride**. Researchers and scientists can utilize this information for compound identification, quality control, and as a basis for further structural and reactivity studies. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for robust scientific research and development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [spectroscopyonline.com](http://spectroscopyonline.com) [spectroscopyonline.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [drawellanalytical.com](http://drawellanalytical.com) [drawellanalytical.com]
- 4. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. [phys.libretexts.org](http://phys.libretexts.org) [phys.libretexts.org]
- 7. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (1-Aminocyclopropyl)methanol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111220#spectroscopic-data-of-1-aminocyclopropyl-methanol-hydrochloride>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)